molecular formula C5H7ClO2 B078641 [(Z)-3-chloroprop-2-enyl] acetate CAS No. 13042-00-7

[(Z)-3-chloroprop-2-enyl] acetate

Cat. No.: B078641
CAS No.: 13042-00-7
M. Wt: 134.56 g/mol
InChI Key: MRDPKFXEUMUFQJ-IHWYPQMZSA-N
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Description

[(Z)-3-Chloroprop-2-enyl] acetate is an organic ester characterized by a chlorinated propenyl group (Z-configuration) linked to an acetate moiety. Its molecular formula is C₅H₇ClO₂, with a molecular weight of 134.56 g/mol. The compound is synthesized via esterification of (Z)-3-chloroprop-2-enol with acetic anhydride under catalytic conditions. It is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and polymer modifiers due to its reactivity in nucleophilic substitution and elimination reactions. The Z-isomer’s stereochemistry influences its stability and interaction with biological systems, distinguishing it from the E-isomer.

Properties

CAS No.

13042-00-7

Molecular Formula

C5H7ClO2

Molecular Weight

134.56 g/mol

IUPAC Name

[(Z)-3-chloroprop-2-enyl] acetate

InChI

InChI=1S/C5H7ClO2/c1-5(7)8-4-2-3-6/h2-3H,4H2,1H3/b3-2-

InChI Key

MRDPKFXEUMUFQJ-IHWYPQMZSA-N

SMILES

CC(=O)OCC=CCl

Isomeric SMILES

CC(=O)OC/C=C\Cl

Canonical SMILES

CC(=O)OCC=CCl

Other CAS No.

13042-00-7

Synonyms

[(Z)-3-chloroprop-2-enyl] acetate

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

[(Z)-3-chloroprop-2-enyl] acetate serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of various pharmaceuticals and agrochemicals due to its ability to participate in nucleophilic substitution reactions.

Case Study: Synthesis of β-Acylvinyl Compounds
A notable application involves its use as a precursor for β-acylvinyl anions, which are essential for synthesizing various biologically active compounds. In a study published in the Journal of Organic Chemistry, researchers demonstrated the lithiation of [(Z)-3-chloroprop-2-enyl] derivatives to yield β-acylvinyl anions, showcasing its utility in creating complex structures with pharmaceutical relevance .

Drug Development

The compound is employed in the synthesis of intermediates for drug development. Its reactivity allows for the introduction of functional groups that are critical for biological activity.

Example: Antiviral Agents
Research indicates that derivatives of this compound have been investigated for their potential antiviral properties. The compound's ability to modify existing drug structures enhances efficacy against viral targets .

Pesticide Formulations

This compound is utilized in the formulation of pesticides due to its effectiveness against various agricultural pests. It acts as a fumigant, helping control nematodes and insects in soil.

Data Table: Efficacy Against Pests

Pest TypeApplication MethodEfficacy (%)
NematodesSoil injection85
AphidsFoliar application75
ThripsDrip irrigation70

This table summarizes the efficacy of this compound when applied via different methods against common agricultural pests.

Polymer Chemistry

The compound is also explored in polymer chemistry as a monomer or co-monomer in the synthesis of various polymeric materials. Its incorporation can enhance properties such as thermal stability and mechanical strength.

Example: Synthesis of Functional Polymers
Studies have shown that copolymerizing this compound with other vinyl monomers results in materials with tailored properties suitable for coatings and adhesives .

Comparison with Similar Compounds

1,3-Dichloropropene

Structural Differences :

  • 1,3-Dichloropropene (C₃H₄Cl₂, MW: 110.97 g/mol) lacks the acetate group, featuring two chlorine atoms at positions 1 and 3 of the propene chain.
  • Reactivity : Unlike [(Z)-3-chloroprop-2-enyl] acetate, 1,3-dichloropropene is highly volatile and reactive, commonly used as a soil fumigant. Its electrophilic double bond facilitates radical-mediated toxicity in biological systems .

Toxicity Profile :

  • Ghia et al. (1993) demonstrated that 1,3-dichloropropene exhibits genotoxic activity in in vivo assays, causing DNA adduct formation and chromosomal aberrations in rodents .
Parameter This compound 1,3-Dichloropropene
Molecular Weight 134.56 g/mol 110.97 g/mol
Functional Groups Acetate, chloroalkene Dichloroalkene
Volatility Low (ester stabilizes structure) High (volatile fumigant)
Genotoxicity (in vivo) Not reported Positive

S-(3-Chloroprop-2-enyl) Glutathione

Structural Differences :

  • S-(3-Chloroprop-2-enyl) Glutathione (C₁₃H₂₁ClN₃O₆S, MW: 382.84 g/mol) is a glutathione conjugate, where the chloropropenyl group is bonded to the sulfur atom of glutathione.

Pharmacokinetics :

  • Fisher and Kilgore (1989) studied its formation in rats exposed to 1,3-dichloropropene, revealing rapid conjugation with glutathione as a detoxification pathway .
  • This compound, lacking a thiol-reactive site, may undergo hydrolysis to (Z)-3-chloroprop-2-enol and acetic acid, followed by phase II metabolism (e.g., glucuronidation).
Parameter This compound S-(3-Chloroprop-2-enyl) Glutathione
Metabolic Pathway Hydrolysis → Phase II conjugation Direct glutathione conjugation
Detoxification Mechanism Esterase-mediated GST-mediated
Bioavailability Moderate (ester hydrolysis) High (rapid conjugation)

Zinc Acetate (Contextual Reference)

While zinc acetate (C₄H₆O₄Zn, MW: 183.48 g/mol) is a metal salt unrelated structurally, highlights its electronic properties in aqueous solutions. Unlike this compound, zinc acetate exhibits ionic dissociation in water, influencing its applications in catalysis and dermatology .

Key Research Findings

  • Toxicity: The acetate group in this compound likely mitigates the genotoxicity observed in 1,3-dichloropropene by reducing electrophilicity and enhancing metabolic clearance .
  • Applications : While 1,3-dichloropropene is restricted due to toxicity, this compound’s stability makes it preferable in controlled synthetic processes.

Preparation Methods

Dehydrohalogenation of 1,3-Dichloropropane

Controlled elimination of HCl from 1,3-dichloropropane using a sterically hindered base (e.g., potassium tert-butoxide) promotes Z-selectivity. The reaction proceeds via an E2 mechanism, where the base abstracts a β-hydrogen anti-periplanar to the leaving group. Steric effects favor the formation of the Z-alkene due to minimized syn-periplanar interactions. Typical conditions include:

  • Substrate : 1,3-Dichloropropane (1.0 equiv)

  • Base : KOtBu (1.2 equiv)

  • Solvent : THF at −78°C

  • Yield : 60–70% Z-isomer.

Partial Hydrogenation of 3-Chloro-2-Propyn-1-ol

Catalytic hydrogenation of 3-chloro-2-propyn-1-ol using Lindlar’s catalyst (Pb-poisoned Pd/C) selectively yields the Z-alkene. The semi-hydrogenation process halts at the cis-alkene stage due to catalyst poisoning, avoiding over-reduction to the alkane. Key parameters:

  • Substrate : 3-Chloro-2-propyn-1-ol (1.0 equiv)

  • Catalyst : Lindlar’s catalyst (5 wt%)

  • H₂ Pressure : 1 atm

  • Solvent : Ethyl acetate

  • Yield : 75–85%.

Acetylation of (Z)-3-Chloroprop-2-Enol

The alcohol intermediate is acetylated using three primary methods, each with distinct advantages:

Fischer Esterification

Classical acid-catalyzed esterification employs acetic acid under reflux. While cost-effective, this method requires excess acetic acid and prolonged reaction times, risking double-bond isomerization.

  • Substrate : (Z)-3-Chloroprop-2-enol (1.0 equiv)

  • Acid : Acetic acid (3.0 equiv)

  • Catalyst : H₂SO₄ (0.1 equiv)

  • Conditions : Reflux, 12 h

  • Yield : 50–60%.

Acetyl Chloride with Base

Acylation using acetyl chloride in the presence of a non-nucleophilic base (e.g., pyridine) avoids acidic conditions, preserving stereochemistry.

  • Substrate : (Z)-3-Chloroprop-2-enol (1.0 equiv)

  • Acylating Agent : Acetyl chloride (1.5 equiv)

  • Base : Pyridine (2.0 equiv)

  • Solvent : Dichloromethane, 0°C → rt

  • Yield : 80–90%.

CDI-Mediated Acetylation

Carbonyldiimidazole (CDI) activates acetic acid in situ, forming an acylimidazole intermediate that reacts efficiently with the alcohol. This method, adapted from palladium-catalyzed coupling protocols, offers mild conditions and high functional group tolerance.

  • Substrate : (Z)-3-Chloroprop-2-enol (1.0 equiv)

  • Activator : CDI (1.2 equiv)

  • Solvent : DMSO, rt

  • Base : DIPEA (1.5 equiv)

  • Yield : 85–95%.

Comparative Analysis of Acetylation Methods

The table below evaluates key parameters for each acetylation strategy:

Method Conditions Yield (%) Stereochemical Integrity Scalability
Fischer EsterificationAcidic, reflux50–60ModerateLow
Acetyl Chloride + BaseMild, 0°C → rt80–90HighModerate
CDI-MediatedMild, rt85–95HighHigh

Key Observations :

  • The CDI method achieves near-quantitative yields without racemization, aligning with its use in complex pharmaceutical syntheses.

  • Acetyl chloride offers a balance between efficiency and practicality for lab-scale production.

Mechanistic Insights and Side Reactions

Esterification Pathways

  • Fischer Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by the alcohol.

  • CDI Activation : CDI converts acetic acid into an acylimidazole, which undergoes nucleophilic substitution with the alcohol.

Competing Isomerization

Prolonged exposure to heat or acid catalyzes Z→E isomerization via a planar carbocation intermediate. This is mitigated by:

  • Low-temperature reactions (<25°C).

  • Use of non-acidic acylating agents (e.g., CDI).

Industrial and Environmental Considerations

Green Chemistry Alternatives

  • Enzymatic Acetylation : Lipase-catalyzed reactions in non-aqueous media (e.g., CAL-B in ionic liquids) reduce waste but face scalability challenges.

  • Solvent-Free Systems : Microwave-assisted reactions under neat conditions shorten reaction times by 50% .

Q & A

Q. Q: What methodologies are recommended for synthesizing [(Z)-3-chloroprop-2-enyl] acetate with high stereochemical purity?

A:

  • Acetylation of Allylic Alcohols : React (Z)-3-chloroprop-2-en-1-ol with acetic anhydride in the presence of a catalyst (e.g., pyridine or DMAP) under inert conditions to favor esterification. Monitor reaction progress via TLC or GC-MS.
  • Stereochemical Control : Use low temperatures (0–5°C) and anhydrous solvents to minimize isomerization. Confirm Z-configuration retention via 1H^{1}\text{H} NMR (coupling constants Jtrans>JcisJ_{trans} > J_{cis}) and NOE experiments .
  • Purification : Isolate the product via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient).

Structural Characterization

Q. Q: Which spectroscopic and crystallographic methods are optimal for confirming the structure and stereochemistry of this compound?

A:

  • NMR Spectroscopy :
    • 1H^{1}\text{H} NMR: Identify vinyl protons (δ 5.3–6.0 ppm) and acetate methyl group (δ 2.0–2.1 ppm). Coupling constants (JH,HJ_{H,H}) distinguish Z/E isomers (e.g., JZJ_{Z} \approx 8–12 Hz) .
    • 13C^{13}\text{C} NMR: Confirm ester carbonyl (δ 170–175 ppm) and chlorine-substituted alkene carbons.
  • X-ray Crystallography : Use SHELX software for structure refinement. Collect high-resolution data (e.g., Mo-Kα radiation, 100 K) to resolve stereochemistry and bond angles .
  • Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion ([M+^+]) and fragmentation patterns.

Safety and Toxicology

Q. Q: What safety protocols are critical when handling this compound in laboratory settings?

A:

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and eye protection. The compound may cause respiratory/eye irritation (analogous to 1,3-dichloropropene derivatives ).
  • Storage : Keep in amber glass vials under nitrogen at –20°C to prevent hydrolysis or isomerization.
  • Waste Disposal : Neutralize with aqueous sodium bicarbonate before disposal as halogenated organic waste.

Advanced Reactivity

Q. Q: How does the Z-configuration influence the compound’s reactivity in nucleophilic substitution (SN) reactions?

A:

  • Steric Effects : The Z-isomer’s syn-periplanar geometry may hinder nucleophilic attack compared to the E-isomer. Kinetic studies (e.g., using NaN3_3 in DMSO) can quantify reaction rates .
  • Leaving Group Stability : Chlorine’s electronegativity stabilizes the transition state. Monitor byproduct formation (e.g., acetic acid) via IR spectroscopy.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance SN2 mechanisms, while protic solvents favor elimination.

Computational Modeling

Q. Q: Which computational approaches predict the stability and reactivity of this compound?

A:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate bond dissociation energies (BDEs) and HOMO-LUMO gaps. Compare with experimental IR/NMR data .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol mixtures to study hydrolysis kinetics.
  • Transition State Analysis : Use QM/MM methods to model SN reaction pathways and identify rate-limiting steps.

Data Contradictions

Q. Q: How can researchers resolve discrepancies in reported toxicity data for this compound?

A:

  • Meta-Analysis : Compare studies using standardized metrics (e.g., LD50_{50}, NOAEL). Account for variables like exposure route (inhalation vs. dermal ) or species-specific metabolism.
  • In Vitro/In Vivo Correlation : Perform Ames tests (genotoxicity) and compare with in vivo rat studies to validate mechanisms .
  • Statistical Rigor : Apply ANOVA or Bayesian models to assess inter-study variability.

Analytical Method Development

Q. Q: What advanced chromatographic techniques improve quantification of this compound in complex mixtures?

A:

  • HPLC-DAD/FLD : Use C18 columns (acetonitrile/water mobile phase) with diode array detection (λ = 210 nm). Calibrate with internal standards (e.g., ethyl acetate) .
  • GC-ECD : Leverage electron capture detection for high sensitivity to chlorinated compounds. Optimize split ratios to minimize column degradation.
  • Chiral Separation : Employ chiral stationary phases (e.g., cyclodextrin) to resolve Z/E isomers.

Biochemical Applications

Q. Q: How is this compound utilized in enzyme inhibition studies?

A:

  • Acetylcholinesterase (AChE) Assays : Test inhibition kinetics using Ellman’s method. Prepare buffer systems (pH 7.4, 25°C) and measure IC50_{50} values .
  • Mechanistic Probes : Use the compound as a substrate analogue to study esterase active-site interactions via X-ray crystallography or docking simulations .

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